N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide is a heterocyclic compound featuring a fused [1,3]dioxolo-benzothiazole core linked to a piperidine-4-carboxamide scaffold via a thiophene sulfonyl group. This structure integrates multiple pharmacophoric elements: the benzothiazole moiety is associated with kinase inhibition and antimicrobial activity, the dioxolane ring enhances metabolic stability, and the sulfonyl-piperidine group may influence solubility and target binding .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S3/c22-17(11-3-5-21(6-4-11)29(23,24)16-2-1-7-27-16)20-18-19-12-8-13-14(26-10-25-13)9-15(12)28-18/h1-2,7-9,11H,3-6,10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKKOLLFLZACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene intermediates. These intermediates are then coupled with piperidine and sulfonyl chloride under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride or palladium on carbon for reduction. Substitution reactions may require halogenating agents or strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide exhibit promising antitumor properties. For instance, derivatives containing benzothiazole moieties have been shown to possess broad-spectrum antitumor activity against various cancer cell lines. In vitro studies have demonstrated significant inhibitory effects on cell proliferation with reported GI50 values ranging from 15.1 to 28.7 μM against different cancer types such as non-small cell lung cancer and breast cancer .
Antimicrobial Properties
The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have tested various derivatives for their minimum inhibitory concentrations (MIC), revealing effective antibacterial properties at concentrations as low as 50 μg/mL for certain derivatives . This suggests potential applications in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
The neuroprotective potential of compounds related to this structure has been explored in models of ischemia/reperfusion injury. Some derivatives were found to significantly reduce neuronal injury and exhibit antioxidant properties by scavenging reactive oxygen species (ROS), indicating their potential use in treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The general synthetic pathway includes:
- Formation of Benzothiazole Derivatives : Initial reactions involve the preparation of benzothiazole rings through cyclization processes.
- Introduction of Functional Groups : Subsequent steps incorporate the dioxolo and thiophene groups via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions involving piperidine and carboxamide functionalities.
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various benzothiazole derivatives, one compound demonstrated selective cytotoxicity against ovarian cancer cells with an IC50 value significantly lower than that observed for normal cells. This selectivity suggests that the compound may target specific pathways involved in tumor growth while sparing healthy cells .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial activity of a series of benzothiazole derivatives against clinical isolates of bacteria. The results indicated that certain compounds exhibited potent activity comparable to established antibiotics, highlighting their potential as novel therapeutic agents in combating resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules from the evidence:
Triazole-Thiones (Compounds [7–9], )
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- Key Differences :
- Replace the [1,3]dioxolo-benzothiazole core with a triazole-thione ring.
- Lack the piperidine-4-carboxamide group, instead featuring a 2,4-difluorophenyl substituent.
- Functional Impact :
Pyridinyl-Dioxolane Derivatives ()
- Structure : Phenyl-[1,3]dioxolo[4,5-c]pyridinyl-heteroaryl or piperidinyl-methyl-oxetanylmethyl-benzoimidazole-carboxylic acid derivatives.
- Key Differences :
- Substitute the benzothiazole with a pyridine-dioxolane system.
- Include oxetane or benzoimidazole groups absent in the target compound.
- Functional Impact: Pyridine-dioxolane derivatives may exhibit altered electronic properties (e.g., basicity) compared to benzothiazole-dioxolane, affecting target selectivity .
Sulfonyl-Piperidine Analogs (, Compounds [10–15])
- Structure : S-alkylated 1,2,4-triazoles with sulfonyl-piperidine-like groups.
- Key Differences: Feature a triazole core instead of benzothiazole-dioxolane. Use bromoacetophenone-derived alkyl chains rather than thiophene sulfonyl linkages.
- Functional Impact :
Data Table: Structural and Spectral Comparison
Key Research Findings
- Synthetic Flexibility : The target compound’s benzothiazole-dioxolane core is less prone to tautomerization than triazole-thiones, offering greater stability in biological environments .
- Patent Relevance : Pyridinyl-dioxolane derivatives () highlight the therapeutic value of fused dioxolane systems, suggesting the target compound may share applications in oncology or neurology .
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a dioxolo-benzothiazole moiety with a thiophenyl group and a piperidine derivative. Its molecular formula is , with a molecular weight of approximately 382.47 g/mol. The structural complexity allows for diverse interactions within biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess bactericidal and fungicidal properties against various pathogens. A study demonstrated that compounds with the benzothiazole core could inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cellular processes .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Compounds containing benzothiazole and thiophene moieties have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits bactericidal and fungicidal effects | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Potential to modulate inflammatory pathways |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- Receptor Modulation : It may interact with specific receptors on cell membranes, altering signal transduction pathways that lead to apoptosis or growth inhibition.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
- Cancer Research : Research featured in Cancer Letters highlighted the ability of thiophene-containing compounds to induce apoptosis in breast cancer cell lines through mitochondrial pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
